2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile CAS 7178-96-3 properties
2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile CAS 7178-96-3 properties
An In-depth Technical Guide to 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile (CAS 7178-96-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile, CAS 7178-96-3, a bifunctional molecule featuring a tertiary alcohol and a nitrile group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into its physicochemical properties, predicted spectroscopic signature, logical synthetic pathways, chemical reactivity, and potential applications as a versatile building block in organic synthesis. Furthermore, this guide consolidates essential safety and handling information to ensure its proper use in a laboratory setting.
Core Physicochemical and Structural Properties
2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile is a white crystalline solid at room temperature.[1][2][3] Its structure incorporates a cyclohexanol ring attached to a quaternary carbon which also bears two methyl groups and a nitrile moiety. This unique arrangement of functional groups—a tertiary α-hydroxynitrile—makes it a valuable intermediate for further chemical elaboration. The molecule is achiral as there are no stereocenters.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile | [1] |
| CAS Number | 7178-96-3 | [1] |
| Molecular Formula | C₁₀H₁₇NO | [4] |
| Molecular Weight | 167.25 g/mol | Calculated |
| Monoisotopic Mass | 167.13101 Da | [4] |
| Appearance | White powder / crystalline solid | [1][2][3] |
| Melting Point | 46-49 °C | [1][3] |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| SMILES | CC(C)(C#N)C1(CCCCC1)O | [4] |
| InChI | 1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 | [1] |
| InChIKey | CAPFEGFDDNRVFW-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (C(CH₃)₂) would appear as a sharp singlet at approximately 1.2-1.5 ppm, integrating to 6H. The protons of the cyclohexyl ring would produce a series of complex, overlapping multiplets in the region of 1.4-1.8 ppm, integrating to 10H. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent; it can be confirmed by its disappearance upon a D₂O shake.
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¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment. Expected approximate chemical shifts include: ~25-30 ppm for the two equivalent methyl carbons, ~22-40 ppm for the five CH₂ carbons of the cyclohexyl ring, a quaternary carbon signal around ~75 ppm for the C-OH carbon, another quaternary signal for the C(CH₃)₂ carbon, and a signal in the ~120-125 ppm region for the nitrile carbon (C≡N).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides direct evidence of the key functional groups.
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O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[5]
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) will be present, indicating C(sp³)-H bonds of the alkyl groups.[5]
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C≡N Stretch: A weak to medium, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile functional group. The intensity is often weak for quaternary α-hydroxynitriles.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern would be dominated by the loss of small, stable molecules or radicals. A prominent peak might be observed corresponding to the loss of a methyl group ([M-15]⁺) or the isobutyronitrile radical.
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts [4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 168.13829 | 140.9 |
| [M+Na]⁺ | 190.12023 | 148.7 |
| [M-H]⁻ | 166.12373 | 143.0 |
| [M+NH₄]⁺ | 185.16483 | 160.7 |
| [M+K]⁺ | 206.09417 | 145.5 |
| [M+H-H₂O]⁺ | 150.12827 | 130.6 |
Synthesis and Purification
The synthesis of 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile can be logically achieved through the nucleophilic addition of a propanenitrile anion equivalent to cyclohexanone. This approach is a variation of the well-established cyanohydrin formation reaction.
Sources
- 1. 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile | 7178-96-3 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. PubChemLite - 2-(1-hydroxycyclohexyl)-2-methylpropanenitrile (C10H17NO) [pubchemlite.lcsb.uni.lu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
